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Compound of Interest

4-Chloro-3-iodo-1H-indazol-7-
Compound Name:

amine
CAS No.: 1000343-04-3
Cat. No.: B3196543

Get Quote

\ J

IUPAC Name: 4-Chloro-3-iodo-1H-indazol-7-amine CAS Registry Number: 1000343-04-3
Molecular Formula: C

H
CIIN

Molecular Weight: 293.49 g/mol

Executive Summary & Strategic Utility

4-Chloro-3-iodo-1H-indazol-7-amine is a highly functionalized heterocyclic building block,
critical in the design of small-molecule kinase inhibitors, particularly those targeting the
MAPK/ERK pathway and SHP2 phosphatases. Its structural uniqueness lies in its tri-functional
nature, allowing for orthogonal chemical modifications at three distinct sites:

o C3-lodine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonogashira), enabling the introduction of aryl or heteroaryl groups to extend into the kinase
specificity pocket.
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e C7-Amine: A nucleophilic handle for amide coupling, urea formation, or reductive amination,
often used to link solvent-exposed solubilizing groups or hinge-binding motifs.

e C4-Chlorine: A steric and electronic modulator that influences the torsion angle of C3-
substituents and enhances metabolic stability by blocking the C4 position from oxidation.

This guide details the synthesis, reactivity profile, and handling protocols for this compound,
derived from authoritative patent literature (e.g., WO2009/036066) and standard heterocyclic
chemistry principles.

Chemical Structure & Reactivity Analysis

The indazole core is electron-rich but the presence of the electron-withdrawing nitro group (in

the precursor) and the halogen atoms modulates its reactivity.
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Comprehensive Synthesis Protocol

The synthesis of 4-Chloro-3-iodo-1H-indazol-7-amine typically proceeds via a 3-step

sequence starting from a substituted aniline or nitro-indazole precursor. The most robust route,
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validated in patent literature, involves the iodination of a nitro-indazole intermediate followed by
a chemoselective reduction.

Step 1: Precursor Synthesis (4-Chloro-7-nitro-1H-
indazole)

Note: If not commercially available, this is synthesized from 3-chloro-2-methyl-6-nitroaniline via
diazotization.

Reaction:

Step 2: Regioselective lodination at C3

Direct iodination of the indazole ring occurs preferentially at the C3 position due to electronic
density, even with the deactivating nitro group present.

¢ Reagents: N-lodosuccinimide (NIS) or lodine (

) / Potassium Hydroxide (KOH).

e Solvent: DMF or Acetonitrile (MeCN).

o Conditions: Ambient temperature (20-25°C) to 60°C.
Protocol:

¢ Dissolve 4-Chloro-7-nitro-1H-indazole (1.0 eq) in DMF (10 V).
e Add NIS (1.1-1.2 eq) portion-wise to control the exotherm.

 Stir at room temperature for 4-16 hours. Monitor by LC-MS for the disappearance of starting
material (

) and formation of product (

).

o Workup: Pour the reaction mixture into ice-water/sodium thiosulfate solution (to quench
excess iodine). Collect the precipitate by filtration.[1] Wash with water and dry under
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vacuum.
e Yield: Typically 85-95%.
e Product:4-Chloro-3-iodo-7-nitro-1H-indazole (CAS 1000343-01-0).[2][3][4]

Step 3: Chemoselective Nitro Reduction

The reduction of the nitro group to the amine must be performed carefully to avoid de-
iodination (hydrodehalogenation), which can occur under standard catalytic hydrogenation (H

/Pd-C) conditions.

e Preferred Method: Iron (Fe) powder with Ammonium Chloride (NH

Cl) or Tin(Il) Chloride (SnCl
).

» Solvent: Ethanol/Water or THF/Water.

Protocol:

e Suspend 4-Chloro-3-iodo-7-nitro-1H-indazole (1.0 eq) in Ethanol (10 V) and Water (2.5 V).
e Add Ammonium Chloride (NH

Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq).

e Heat to reflux (70-80°C) with vigorous stirring for 2—4 hours.
e Monitor: LC-MS should show conversion to the amine (

).

o Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad
with hot ethanol.

e Concentrate the filtrate. Dilute with EtOAc and wash with saturated NaHCO

and brine.
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e Dry over Na
SO
, filter, and concentrate.

 Purification: Recrystallization (EtOAc/Hexanes) or Flash Chromatography (0—-50% EtOAc in
Hexanes).

e Final Product:4-Chloro-3-iodo-1H-indazol-7-amine as a yellow/off-white solid.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points
for process safety and yield optimization.

Nitro Reduction TARGET:
Start: 3-Chloro-2-methyl- Diazotization & Cyclization 4-Chloro-7-nitro-1H-indazole C3-lodination 4-Chloro-3-iodo-7-nitroindazole Chemoselectiv Y " .
}—b{ (Fe, NH4CI, EtOH/H20) 4-Chloro-3-iodo-1H-indazol-7-amine
6-nitroanil line (NaNO2, AcOH) (CAS 316810-81-8) (NIS, DMF, RT) (CAS 1000343-01-0) *Avoid H2/Pd* (CAS 1000343-04-3)

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway highlighting the critical chemoselective reduction step to
preserve the C3-lodine.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design. The 4-Chloro-3-iodo-1H-
indazol-7-amine core serves as a central hub for diversity-oriented synthesis.

Mechanism of Action (Kinase Inhibition)

e Hinge Binding: The indazole N1-H and N2 often form hydrogen bonds with the kinase hinge
region (e.g., Glu/Leu residues).

o Gatekeeper Interaction: The C3-substituent (introduced via the iodine handle) extends into
the hydrophobic pocket, often interacting with the gatekeeper residue.
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e Solvent Front: Substituents on the C7-amine extend towards the solvent front, improving
solubility and pharmacokinetic properties.

Derivatization Logic

4-Chloro-3-iodo-1H-indazol-7-amine

Step 1 (Optional)

N1-Protection
(THP, SEM, Boc)

tep 2

Suzuki-Miyaura Coupling (C3)
(Ar-B(OH)2, Pd catalyst)

tep 3

Amide/Urea Formation (C7)
(R-COCl or R-NCO)

N

Biaryl Kinase Inhibitors
(e.g., ERK, SHP2)

Solubilized Drug Candidates

Click to download full resolution via product page

Figure 2: Strategic functionalization workflow for converting the core scaffold into bioactive
kinase inhibitors.

Safety & Handling (E-E-A-T)
o Hazard Identification:

o lodinated Compounds: Generally light-sensitive. Store in amber vials under inert
atmosphere (Argon/Nitrogen) at 2—-8°C.
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o Nitro Intermediates: Potentially explosive if heated dry. Ensure controlled heating and
proper venting.

o Skin/Eye Contact: Irritant. Use standard PPE (gloves, goggles, lab coat).

 Stability: The C3-lodine bond is susceptible to photolytic cleavage. Avoid prolonged
exposure to direct light.

o Waste Disposal: Segregate halogenated organic waste. Heavy metals (Fe, Sn, Pd) must be
disposed of according to specific heavy metal protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid -
Google Patents [patents.google.com]

e 2. CAS:1000343-04-34-Chloro-3-iodo-1H-indazol-7-amine-E.15& %] [bidepharm.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.guidechem.com/encyclopedia/kr/3-iodo-6-nitro-1-tetrahydro-2h-dic977327.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2009036066A1%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F15896580
https://www.researchgate.net/publication/381267654_Practical_Synthesis_of_7-Bromo-4-chloro-1H-indazol-3-amine_An_Important_Intermediate_to_Lenacapavir
https://www.benchchem.com/product/b3196543/docs?utm_src=pdf-body#technical-monograph-4-chloro-3-iodo-1h-indazol-7-amine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FProductChemicalDefinitions_EN.aspx%3FBP_ID%3D1000343-04-3
https://www.benchchem.com/product/b3196543/docs?utm_src=pdf-body#technical-monograph-4-chloro-3-iodo-1h-indazol-7-amine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bidepharm.com%2Fproducts%2F1000343-04-3.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F29%2F12%2F2705
https://www.benchchem.com/product/b3196543?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN103588789A/en
https://patents.google.com/patent/CN103588789A/en
https://www.bidepharm.com/products/1000343-04-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3196543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

3. cas 1000343-01-0]| where to buy 1H-Indazole,4-chloro-3-iodo-7-nitro-
[english.chemenu.com]

4. guidechem.com [guidechem.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Monograph: 4-Chloro-3-iodo-1H-indazol-7-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3196543/docs#technical-monograph-4-chloro-3-iodo-
1h-indazol-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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